molecular formula C6H12O2 B031108 2-Ethylbutyric acid CAS No. 88-09-5

2-Ethylbutyric acid

Cat. No.: B031108
CAS No.: 88-09-5
M. Wt: 116.16 g/mol
InChI Key: OXQGTIUCKGYOAA-UHFFFAOYSA-N
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Description

2-Ethylbutyric acid is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a characteristic odor and is known for its applications in various industries, including the production of flavors and fragrances. The compound is also referred to as diethylacetic acid.

Mechanism of Action

Target of Action

2-Ethylbutyric acid, also known as diethylacetic acid , is a chemical compound that is used in various applications.

Mode of Action

It is known to have a strong irritant effect on the eyes, skin, mucous membranes, and upper respiratory tract .

Biochemical Pathways

This compound is classified as a branched fatty acid . Fatty acids play crucial roles in numerous biochemical pathways, including energy production, cellular structure integrity, and signaling pathways.

Pharmacokinetics

It is known that this compound has a certain degree of water solubility , which may influence its bioavailability and distribution in the body.

Result of Action

Exposure to this compound can cause strong irritation, leading to symptoms such as burning sensation, wheezing, laryngitis, cough, shortness of breath, headache, nausea, and vomiting .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it can be distributed in aqueous environments within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutyric acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of glutaric acid esters. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

2-Ethylbutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Esterification: Esters of this compound.

    Reduction: 2-ethylbutanol.

    Oxidation: 2-ethylbutyric aldehyde.

Scientific Research Applications

2-Ethylbutyric acid has several applications in scientific research:

Comparison with Similar Compounds

  • Butyric acid
  • 2-Methylbutyric acid
  • Hexanoic acid

Properties

IUPAC Name

2-ethylbutanoic acid
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InChI

InChI=1S/C6H12O2/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OXQGTIUCKGYOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID2041418
Record name 2-Ethylbutyric acid
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Molecular Weight

116.16 g/mol
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Physical Description

Colorless liquid; [Merck Index] Colorless liquid with a rancid odor; [Acros Organics MSDS], Liquid, colourless liquid with a mildly rancid odour
Record name 2-Ethylbutyric acid
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Record name 2-Ethylbutyric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/433/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

99.00 to 101.00 °C. @ 18.00 mm Hg
Record name 2-Ethylbutanoic acid
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Solubility

18 mg/mL at 20 °C, miscible with alcohol, ether; soluble in water 1 ml in 65 ml
Record name 2-Ethylbutanoic acid
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Record name 2-Ethylbutyric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/433/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.917-0.922
Record name 2-Ethylbutyric acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.18 [mmHg]
Record name 2-Ethylbutyric acid
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CAS No.

88-09-5
Record name 2-Ethylbutanoic acid
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Record name 2-Ethylbutanoic acid
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Record name Butanoic acid, 2-ethyl-
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Record name 2-Ethylbutyric acid
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Record name 2-ETHYLBUTYRIC ACID
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Record name 2-Ethylbutanoic acid
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Melting Point

-15 °C
Record name 2-Ethylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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